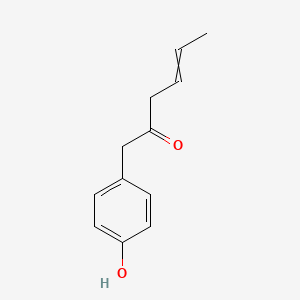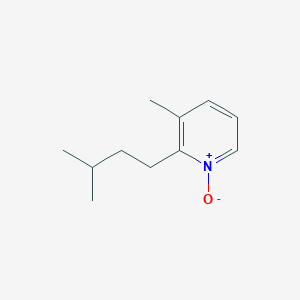
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine is an organic compound with a unique structure that includes a pyridine ring substituted with a 3-methylbutyl group and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of 2-acetylpyridine with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or acylated pyridine derivatives.
科学研究应用
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
2-Acetylpyridine: Lacks the 3-methylbutyl group but has a similar ketone functional group.
3-Methyl-2-butenoic acid, 3-methylbutyl ester: Shares the 3-methylbutyl group but has a different core structure.
Uniqueness
3-Methyl-2-(3-methylbutyl)-1-oxo-1lambda~5~-pyridine is unique due to the combination of its pyridine ring, ketone functional group, and 3-methylbutyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
61314-63-4 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-methyl-2-(3-methylbutyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-11-10(3)5-4-8-12(11)13/h4-5,8-9H,6-7H2,1-3H3 |
InChI 键 |
KACZRSACHZIHAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([N+](=CC=C1)[O-])CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
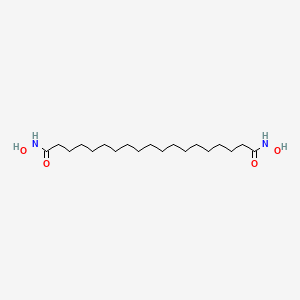

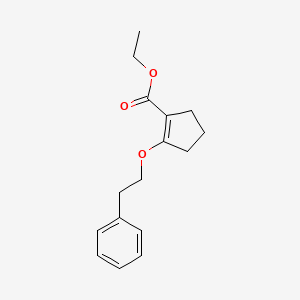

![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
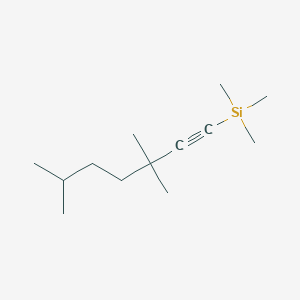

silane](/img/structure/B14587246.png)
